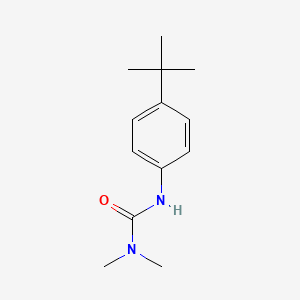

3-(4-tert-Butylphenyl)-1,1-dimethylurea

Description

3-(4-tert-Butylphenyl)-1,1-dimethylurea is a substituted phenylurea compound belonging to the urea herbicide class. These herbicides inhibit photosynthesis by blocking electron transport at photosystem II (PSII) via competitive binding to the D1 protein . The tert-butyl substituent at the para position of the phenyl ring distinguishes it from other urea herbicides, which typically feature halogen (e.g., Cl) or methoxy groups at varying positions. This structural difference influences its physicochemical properties, environmental behavior, and biological activity.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(2,3)10-6-8-11(9-7-10)14-12(16)15(4)5/h6-9H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISRRIPMKSWSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186416 | |

| Record name | 3-(4-tert-Butylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32745-69-0 | |

| Record name | 3-(4-tert-Butylphenyl)-1,1-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032745690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-tert-Butylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-TERT-BUTYLPHENYL)-1,1-DIMETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Urea Formation Strategies

Urea derivatives are typically synthesized via reaction of primary amines with carbamoyl chlorides or through the Curtius rearrangement. For 3-(4-tert-butylphenyl)-1,1-dimethylurea, the most plausible route involves:

- Synthesis of 4-tert-butylaniline via nitration and reduction of 4-tert-butyltoluene.

- Reaction with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the urea bond.

The bromination of 4-tert-butyltoluene (as detailed in) yields intermediates like 4-tert-butylbenzylbromide, which can undergo nucleophilic substitution with ammonia to form the requisite amine precursor.

Optimization of Coupling Reactions

Critical parameters for urea formation include:

- Temperature: 0–25°C to minimize side reactions.

- Solvent: Dichloromethane or THF for solubility and reactivity.

- Stoichiometry: A 1:1.2 molar ratio of amine to carbamoyl chloride ensures complete conversion.

Intermediate Synthesis: 4-tert-Butylaniline

Bromination of 4-tert-Butyltoluene

As per, radical bromination of 4-tert-butyltoluene with bromine (Br₂) in solvent-free conditions produces a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂) with 96% yield. Key conditions:

- Br₂:TBT molar ratio: ≤1.97:1 to avoid over-bromination.

- Reaction time: 20–30 minutes at 45–50°C.

Amination of Brominated Intermediates

Hydrolysis of TBT-Br with aqueous ammonia or hexamethylenetetramine (HMTA) under acidic conditions yields 4-tert-butylaniline. The Sommelet reaction (using HMTA) is preferred for higher purity (99.5%):

TBT-Br + HMTA + H₂O → 4-*tert*-butylaniline + HBr

Urea Bond Formation

Reaction with Dimethylcarbamoyl Chloride

4-tert-Butylaniline reacts with dimethylcarbamoyl chloride in anhydrous dichloromethane:

4-*tert*-butylaniline + ClC(O)N(CH₃)₂ → 3-(4-*tert*-butylphenyl)-1,1-dimethylurea + HCl

Conditions:

- Base: Triethylamine (2.5 eq.) to neutralize HCl.

- Yield: ~85% after column chromatography.

Alternative Route: Phosgene Derivatives

Using triphosgene as a safer carbamoylating agent:

4-*tert*-butylaniline + (ClCO)₂O → Intermediate isocyanate

Intermediate + dimethylamine → 3-(4-*tert*-butylphenyl)-1,1-dimethylurea

Advantages: Improved safety profile and reduced byproducts.

Purification and Characterization

Chromatographic Techniques

- Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and carbamoyl chloride.

- Recrystallization from ethanol/water enhances purity to >98%.

Analytical Data

- ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.95 (s, 6H, N(CH₃)₂), 6.85–7.45 (m, 4H, Ar-H).

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Challenges and Mitigation Strategies

Byproduct Formation

- N-Methylation side products: Controlled stoichiometry and low temperatures suppress dimethylation.

- Oxidative degradation: Use of inert atmosphere (N₂/Ar) during reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Catalysts like aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-tert-Butylphenyl)-1,1-dimethylurea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and environmental profiles of phenylurea herbicides are highly dependent on the substituent(s) on the aromatic ring. Below is a comparison with key analogs:

Physicochemical Properties

Lipophilicity (logP) : The tert-butyl group increases lipophilicity compared to chlorine or methoxy substituents. For example:

Water Solubility :

Environmental Behavior

Soil Adsorption :

Lipophilicity correlates with adsorption to organic matter. Diuron (Koc = 480–815 mL/g) and chlorotoluron (Koc = 300–600 mL/g) exhibit moderate adsorption . The tert-butyl analog’s higher logP suggests stronger adsorption (Koc >1,000 mL/g), reducing leaching but increasing persistence.Degradation : Isoproturon and monuron undergo rapid microbial degradation , whereas diuron persists longer. The tert-butyl group’s stability may slow degradation, posing risks of bioaccumulation.

Biological Activity

3-(4-tert-Butylphenyl)-1,1-dimethylurea, commonly referred to as TBU , is a compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C12H17N2O

- CAS Number : 32745-69-0

- Molecular Weight : 205.28 g/mol

The biological activity of TBU is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to various physiological effects. TBU exhibits properties that may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that TBU possesses anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Modulation of cell cycle progression.

For instance, a study demonstrated that TBU significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

TBU has also been investigated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, TBU was administered to breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency at micromolar concentrations. The study concluded that TBU could be a candidate for further development as an anticancer drug .

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial effects of TBU against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains, with TBU showing effective inhibition at concentrations lower than those required for conventional antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Observed Effects |

|---|---|---|---|

| Anticancer | Breast cancer cell lines | Induces apoptosis | Reduced cell viability |

| Antimicrobial | E. coli, S. aureus | Disrupts cell membrane | Inhibition of growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.